molecular formula C13H25NO3 B1401570 N-Octyl-N-propanoylglycine CAS No. 920982-58-7

N-Octyl-N-propanoylglycine

Cat. No.: B1401570
CAS No.: 920982-58-7
M. Wt: 243.34 g/mol
InChI Key: QRKKMUKGPYMZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octyl-N-propanoylglycine is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been explored for its potential as a surfactant and its ability to interact with biological membranes.

    Medicine: Research has investigated its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and encapsulate hydrophobic drugs.

    Industry: N-Octyl-N-propanoylglycine is used in the formulation of cleaning agents, cosmetics, and other personal care products due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octyl-N-propanoylglycine typically involves the reaction of octylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to maintain optimal reaction conditions and minimize the formation of side products .

Chemical Reactions Analysis

Types of Reactions

N-Octyl-N-propanoylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-Octyl-N-propanoylglycine involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of encapsulated drugs .

Comparison with Similar Compounds

Similar Compounds

  • N-Octylglycine
  • N-Propanoylglycine
  • N-Decyl-N-propanoylglycine

Uniqueness

N-Octyl-N-propanoylglycine stands out due to its specific combination of an octyl group and a propanoyl group attached to glycine. This unique structure imparts distinct amphiphilic properties, making it particularly effective as a surfactant and in drug delivery applications .

Properties

IUPAC Name

2-[octyl(propanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-3-5-6-7-8-9-10-14(11-13(16)17)12(15)4-2/h3-11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKKMUKGPYMZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CC(=O)O)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30841549
Record name N-Octyl-N-propanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30841549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920982-58-7
Record name N-Octyl-N-propanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30841549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Octyl-N-propanoylglycine
Reactant of Route 2
Reactant of Route 2
N-Octyl-N-propanoylglycine
Reactant of Route 3
Reactant of Route 3
N-Octyl-N-propanoylglycine
Reactant of Route 4
Reactant of Route 4
N-Octyl-N-propanoylglycine
Reactant of Route 5
Reactant of Route 5
N-Octyl-N-propanoylglycine
Reactant of Route 6
Reactant of Route 6
N-Octyl-N-propanoylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.